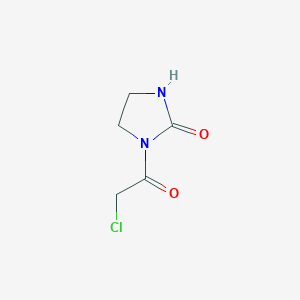

1-(2-Chloroacetyl)imidazolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Chloroacetyl)imidazolidin-2-one is a chemical compound with the molecular formula C5H7ClN2O2 . It is a type of imidazolidin-2-one, which are omnipresent structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses .

Molecular Structure Analysis

The molecular structure of this compound involves a five-membered cyclic urea . The formation of imidazolidin-2-ones from 1,2-diamines and CO2 was efficiently achieved using tetramethylphenylguanidine (PhTMG) as the basic promoter in the presence of diphenylphosphoryl azide (DPPA) as the dehydrative activator .Chemical Reactions Analysis

The acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles leads to the formation of new imidazolidin-2-ones . This method makes it quite easy to introduce the desired pharmacophore group into position 4 of the imidazolidine ring .Physical And Chemical Properties Analysis

This compound has a molecular weight of 162.57 . Unfortunately, the specific physical and chemical properties of this compound are not available in the retrieved sources.Scientific Research Applications

Stereoselective Synthesis and Biological Activity

Stereoselectivity in Organic Synthesis : Imidazolidin-4-ones, related to 1-(2-Chloroacetyl)imidazolidin-2-one, demonstrate significant stereoselectivity in reactions involving alpha-aminoamide derivatives and substituted benzaldehydes. This selectivity is crucial for developing bioactive oligopeptides, where imidazolidin-4-ones serve as proline surrogates or protect against enzyme-catalyzed hydrolysis (Ferraz et al., 2007).

Insecticide Mode of Action : Studies on imidacloprid, a compound structurally similar to this compound, have elucidated its high-affinity binding to the insect acetylcholine receptor, showcasing the potential of imidazolidine derivatives in pest control (Liu & Casida, 1993).

Chemical Synthesis and Material Science

Synthesis of Heterocycles : The reactivity of imidazolidin-2-ones is leveraged in synthesizing complex heterocycles, which are vital in medicinal chemistry and material science. For instance, novel methods for synthesizing imidazo[1,2-a]pyridines highlight the utility of this compound derivatives in constructing biologically active compounds and CDK inhibitors (Qiao et al., 2006).

Corrosion Inhibition : The derivatives of imidazolidin-2-one, such as 1-(2-ethylamino)-2-methylimidazoline, have been investigated for their corrosion inhibition properties on carbon steel in acid media. This research indicates potential applications in protecting industrial materials (Cruz et al., 2004).

Pharmaceutical and Biological Research

Drug Design and Alzheimer's Disease : Aminoimidazoles, which share a core structure with this compound, have been explored as BACE-1 inhibitors for treating Alzheimer's disease. This research underscores the therapeutic potential of imidazolidin-2-one derivatives in neurodegenerative disease management (Gravenfors et al., 2012).

Advanced Materials and Catalysis

Gold(I) Catalysis : The catalytic properties of gold(I) complexes with imidazolidin-2-ones have been studied for hydroamination reactions, illustrating the role of these compounds in facilitating highly selective and efficient organic transformations (Zhang et al., 2009).

Future Directions

Imidazolidin-2-ones and their analogues have been the focus of continuous efforts to develop sustainable and more efficient protocols for their synthesis . They are important synthetic intermediates that can be transformed into a broad variety of complex structures . The development of new methods for the synthesis of imidazolidin-2-one derivatives is an urgent task .

Mechanism of Action

Target of Action

Imidazolidin-2-ones and their analogues are omnipresent structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses . They are widely found in biologically active compounds .

Mode of Action

It’s known that imidazolidin-2-ones can be synthesized through various methods such as the direct incorporation of the carbonyl group into 1,2-diamines, the diamination of olefins, the intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion . These processes could potentially influence the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

Imidazolidin-2-ones are important synthetic intermediates that can be transformed into a broad variety of complex structures . This suggests that they may be involved in a wide range of biochemical pathways.

Pharmacokinetics

The molecular weight of the compound is 16257 , which could potentially influence its bioavailability.

Result of Action

Imidazolidin-2-one derivatives show a wide spectrum of biological activity . They are included in the structure of various pharmaceuticals and exhibit properties such as antitumor, antileishmanial, and antimicrobial activity .

Action Environment

The synthesis of imidazolidin-2-ones has been reported to be catalyzed by γ-al 2 o 3 at 250 °c in supercritical co 2 . This suggests that certain environmental conditions could potentially influence the compound’s action.

properties

IUPAC Name |

1-(2-chloroacetyl)imidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O2/c6-3-4(9)8-2-1-7-5(8)10/h1-3H2,(H,7,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQIJKIKCCPGKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3Z)-3-(benzoylhydrazinylidene)benzo[f]chromene-2-carboxamide](/img/structure/B2917307.png)

![N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-3-thiophenecarboxamide](/img/structure/B2917311.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2917312.png)

![3-Amino-N-[[1-(5-chloro-2,3-dihydro-1-benzofuran-2-carbonyl)piperidin-2-yl]methyl]propanamide;hydrochloride](/img/structure/B2917318.png)

![2-{1-[(2,4-dimethylphenyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2917320.png)

![1-(3-chloro-4-methylphenyl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2917323.png)

![8-[(2E)-2-[(2-Hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2917327.png)